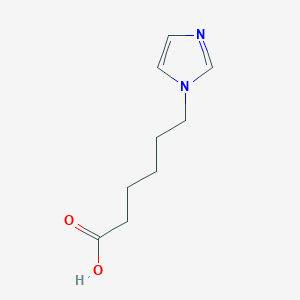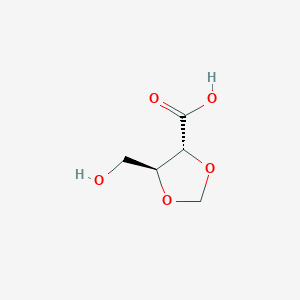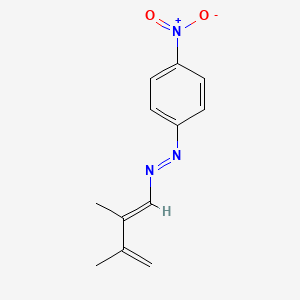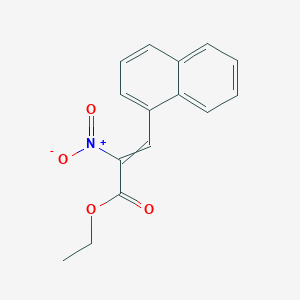
3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium is a complex organic compound with a unique structure that includes ethoxycarbonyl groups, an ethyl group, and a phenyl group attached to a phenanthridinium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3,8-Bis((ethoxycarbonyl)amino)-5-ethylphenanthridinium
- 3,8-Bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium
Uniqueness
3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
74515-31-4 |
|---|---|
Fórmula molecular |
C27H28N3O4+ |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
ethyl N-[3-(ethoxycarbonylamino)-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]carbamate |
InChI |
InChI=1S/C27H27N3O4/c1-4-30-24-17-20(29-27(32)34-6-3)13-15-22(24)21-14-12-19(28-26(31)33-5-2)16-23(21)25(30)18-10-8-7-9-11-18/h7-17H,4-6H2,1-3H3,(H,28,31)/p+1 |
Clave InChI |
VUYUXGPMBQPUMU-UHFFFAOYSA-O |
SMILES canónico |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)OCC)NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)

![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)


![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)


![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)

![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)


![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
